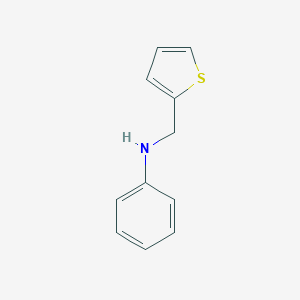

N-(thiophen-2-ylmethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

N-(thiophen-2-ylmethyl)aniline |

InChI |

InChI=1S/C11H11NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-8,12H,9H2 |

InChI Key |

ANWYMZBJJIACHU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NCC2=CC=CS2 |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N Thiophen 2 Ylmethyl Aniline

Direct N-Alkylation Strategies for Primary Synthesis

Direct N-alkylation represents a primary and efficient route for the synthesis of N-(thiophen-2-ylmethyl)aniline. This approach relies on the nucleophilic character of the aniline (B41778) nitrogen attacking an electrophilic carbon on the thiophene-2-ylmethyl group.

Nucleophilic Substitution Reactions with Thiophen-2-ylmethyl Halides

The most common method for the direct N-alkylation of aniline to form this compound is through a nucleophilic substitution reaction with a thiophen-2-ylmethyl halide, such as thiophen-2-ylmethyl chloride. vulcanchem.com In this reaction, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom of the thiophen-2-ylmethyl halide and displacing the halide ion.

This reaction is analogous to the synthesis of similar structures like 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline, which is prepared from 3-chloro-2-methylaniline (B42847) and thiophen-2-ylmethyl chloride. vulcanchem.comsmolecule.com Similarly, 4-methoxy-N-(thiophen-2-ylmethyl)aniline is synthesized from 4-methoxyaniline and thiophen-2-ylmethyl chloride. The presence of substituents on the aniline ring, such as chloro, methyl, or methoxy (B1213986) groups, can influence the reactivity of the aniline nitrogen. vulcanchem.com For instance, electron-donating groups can enhance the nucleophilicity of the aniline, potentially increasing the reaction rate.

Optimization of Reaction Conditions: Temperature, Solvent, and Base Selection

The efficiency and yield of the N-alkylation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, the choice of solvent, and the use of a base.

Temperature: Elevated temperatures, often in the range of 80–100°C, can increase the rate of reaction. However, higher temperatures also carry the risk of over-alkylation, leading to the formation of tertiary amines as byproducts. Careful temperature control is therefore crucial for maximizing the yield of the desired secondary amine. vulcanchem.com

Solvent: The choice of solvent plays a significant role in the reaction. Polar aprotic solvents like dimethylformamide (DMF) are often used as they can enhance the solubility of the reactants. Other solvents such as toluene (B28343) and dichloromethane (B109758) are also commonly employed. vulcanchem.com The selection of the solvent can influence the reaction rate and help to minimize side reactions.

Base: The addition of a base is often necessary to deprotonate the aniline, thereby increasing its nucleophilicity. vulcanchem.com Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). vulcanchem.com In some cases, potassium carbonate has been found to provide better results due to milder reaction conditions.

Table 1: Optimization of Reaction Conditions for N-Alkylation

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0–25°C to 80–100°C | Lower temperatures control side reactions, while elevated temperatures increase the reaction rate. vulcanchem.com |

| Solvent | Dichloromethane, Toluene, DMF | Solvents are chosen to ensure solubility of reactants and minimize side reactions. vulcanchem.com |

| Base | Potassium Carbonate, Sodium Hydroxide | Bases are used to deprotonate the aniline and enhance its nucleophilicity. vulcanchem.com |

General Methods for N-Alkylation of Amines (e.g., with alcohols)

An alternative to using alkyl halides is the N-alkylation of amines with alcohols, a process often referred to as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.govacs.org This method is considered more environmentally friendly as it produces water as the only byproduct. mdma.ch This reaction typically involves a transition metal catalyst, such as those based on ruthenium, iridium, or palladium. acs.orgmdma.ch

The generally accepted mechanism involves three main steps:

The catalyst dehydrogenates the alcohol to form the corresponding aldehyde (in this case, thiophene-2-carbaldehyde). nih.gov

The aldehyde then condenses with the amine (aniline) to form an imine intermediate. nih.gov

Finally, the catalyst hydrogenates the imine to yield the desired N-alkylated amine. nih.gov

This methodology has been successfully applied to a wide range of amines and alcohols, and recent research has focused on the development of more efficient and reusable catalysts, including those based on cobalt nanoparticles and palladium complexes. nih.govresearchgate.netmdpi.com For instance, a cyclometalated iridium complex has been shown to effectively catalyze the N-alkylation of aniline with thiophene-2-ylmethanol in water, yielding this compound. acs.org

Indirect Synthetic Routes and Precursor Modifications

Besides direct alkylation, this compound can be synthesized through indirect routes that involve the formation of the C-N bond through different chemical transformations or the modification of precursors.

Buchwald-Hartwig Amination Analogues for N-Arylation (considering related structures)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine. organic-chemistry.orgwikipedia.org While this reaction is primarily used for N-arylation, its principles can be adapted for the synthesis of N-benzyl or N-heteroarylmethyl anilines.

In a potential analogous application for synthesizing this compound, the reaction could involve the coupling of aniline with a thiophen-2-ylmethyl electrophile. More commonly, the Buchwald-Hartwig reaction is used to synthesize N-aryl amines by coupling an amine with an aryl halide. nih.gov For example, the synthesis of N,N-dimethylanilines has been achieved through the palladium-catalyzed amination of aryl triflates. organic-chemistry.org The versatility of this reaction allows for a wide range of functional groups to be tolerated. organic-chemistry.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of coupling partners under milder conditions. wikipedia.org

Multicomponent Reaction Approaches Leading to N-Substituted Aniline Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient pathway to complex molecules. mdpi.comtandfonline.com Several MCRs could potentially be adapted to synthesize this compound or its derivatives.

For instance, some MCRs lead to the formation of N-substituted dihydropyridines, where thiophene-2-carbaldehyde (B41791) can be used as one of the components. mdpi.com While not a direct synthesis of the target compound, these reactions demonstrate the incorporation of the thiophen-2-ylmethyl moiety in a multicomponent setting. In some cases, the use of thiophene-2-carbaldehyde in these reactions has resulted in moderate yields due to the formation of side products. mdpi.comfrontiersin.org

Another example is the Ugi reaction, a four-component reaction that can be used to generate diverse molecular scaffolds. frontiersin.org While direct synthesis of this compound via a standard Ugi reaction is not straightforward, post-Ugi modifications can lead to a variety of heterocyclic compounds. frontiersin.org The use of thiophene-2-carbaldehyde in Ugi reactions has been reported, although it sometimes leads to moderate yields. frontiersin.org

Functional Group Transformations and Derivatizations of this compound

The chemical reactivity of this compound is largely dictated by the functional groups present: the aniline nitrogen, the aromatic aniline ring, and the thiophene (B33073) ring. These sites are susceptible to a range of transformations, enabling the synthesis of a diverse array of derivatives.

Nucleophilic Substitution Reactions at the Aniline Nitrogen

The nitrogen atom of the aniline group in this compound and its derivatives is nucleophilic and can participate in substitution reactions with various electrophiles. evitachem.comsmolecule.comevitachem.comsmolecule.com This reactivity allows for the introduction of different functional groups, making it a key intermediate in the synthesis of more complex molecules. evitachem.com For instance, the nitrogen can attack electrophilic centers, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds. evitachem.com

One common synthetic route to this compound and its substituted analogs is the N-alkylation of an aniline with a thiophen-2-ylmethyl halide, such as thiophen-2-ylmethyl chloride. evitachem.comvulcanchem.com This reaction is typically carried out in the presence of a base like potassium carbonate or sodium hydroxide. vulcanchem.com The base deprotonates the aniline, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the thiophen-2-ylmethyl halide. vulcanchem.com

Electrophilic Aromatic Substitution on the Aniline and Thiophene Rings

Both the aniline and thiophene rings in this compound are susceptible to electrophilic aromatic substitution. The aniline ring, being activated by the amino group, can undergo substitution, with the position of the new substituent being influenced by the directing effects of the existing groups. evitachem.comsmolecule.comevitachem.comsmolecule.com Similarly, the electron-rich thiophene ring is also reactive towards electrophiles. The lower resonance energy of thiophene compared to benzene (B151609) makes it more reactive towards electrophilic attack.

The presence of substituents on either ring can significantly influence the regioselectivity of these reactions. For example, in fluorinated derivatives, the fluorine atoms can direct incoming electrophiles to specific positions on the aromatic ring. evitachem.comsmolecule.com

Condensation Reactions with Carbonyl Compounds to Form Schiff Bases

This compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which contain an azomethine (-C=N-) group. researchgate.netresearchgate.net These reactions involve the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by dehydration. Schiff bases derived from thiophene-containing compounds are of interest due to their wide range of applications, including in medicinal chemistry and as ligands for metal complexes. researchgate.netresearchgate.netoalib.com

For instance, the reaction of p-toluidine (B81030) with 5-nitrothiophene-2-carbaldehyde yields the corresponding Schiff base, 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. researchgate.net Similarly, (E)-2-methyl-N-(thiophen-2-ylmethylidene)aniline is synthesized through the condensation of 2-methylaniline and thiophene-2-carbaldehyde. researchgate.net

Reduction Reactions

The this compound molecule contains functional groups that can be targeted in reduction reactions. For instance, derivatives of this compound can be reduced using agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield corresponding amine derivatives. evitachem.com Catalytic hydrogenation, for example using hydrogen gas over a palladium-carbon catalyst (H₂/Pd-C), can be employed to reduce the thiophene ring, leading to saturated analogs with potentially altered biological activity. vulcanchem.com

The specific conditions and reagents used for reduction can be chosen to selectively target different parts of the molecule. For example, sodium cyanoborohydride is used in reductive amination to selectively reduce the imine intermediate without affecting other functional groups.

Formation of N-phenyl-N-(thiophen-2-ylmethyl)glycin-ethyl ester

While specific details on the direct synthesis of N-phenyl-N-(thiophen-2-ylmethyl)glycin-ethyl ester from this compound were not found in the provided search results, the synthesis of related N-aryl-N-heteroarylmethyl glycine (B1666218) esters often involves the alkylation of an aniline with an appropriate halo-ester. A plausible route for the synthesis of N-phenyl-N-(thiophen-2-ylmethyl)glycin-ethyl ester would involve the reaction of this compound with ethyl bromoacetate (B1195939) in the presence of a base. This would be a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of the ethyl bromoacetate.

Influence of Substituents on Chemical Reactivity (e.g., Electron-Donating/Withdrawing Groups)

The chemical reactivity of this compound and its derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. These substituents can alter the electron density of the rings and the nucleophilicity of the aniline nitrogen through inductive and resonance effects. stpeters.co.in

Electron-donating groups (such as methyl or methoxy groups) increase the electron density on the aniline ring. This enhances the nucleophilicity of the nitrogen atom, making it more reactive in electrophilic substitution reactions. For example, the presence of a methoxy group on the aniline ring enhances electron density, which can improve redox activity.

Electron-withdrawing groups (such as chloro, fluoro, ethynyl (B1212043), or nitro groups) decrease the electron density on the aniline ring. This reduces the nucleophilicity of the nitrogen atom and increases the acidity of the N-H bond (lower pKa). Fluorine substitution, for instance, can enhance bioavailability and metabolic stability in drug candidates. smolecule.com An ethynyl group provides a reactive site for "click chemistry" reactions. vulcanchem.com The presence of these groups also influences the reactivity of the aromatic ring in electrophilic substitution reactions, often directing incoming electrophiles to specific positions. smolecule.comstpeters.co.in

The following table summarizes the effects of different substituents on the properties of this compound derivatives:

| Substituent | Effect on Aniline Ring | Impact on Reactivity |

| Methyl (-CH₃) | Electron-donating | Increases nucleophilicity, enhances stability in electrophilic reactions. |

| Methoxy (-OCH₃) | Electron-donating | Enhances electron density and redox activity. |

| Chloro (-Cl) | Electron-withdrawing | Reduces electron density, increases acidity (lower pKa). |

| Fluoro (-F) | Electron-withdrawing smolecule.comvulcanchem.com | Modulates aromatic ring's reactivity and electronic properties. vulcanchem.com |

| Ethynyl (-C≡CH) | Electron-withdrawing vulcanchem.com | Reduces electron density, provides a handle for click chemistry. vulcanchem.com |

Advanced Molecular Structure and Conformational Analysis of N Thiophen 2 Ylmethyl Aniline

High-Resolution Crystallographic Investigations

While crystallographic data for the parent N-(thiophen-2-ylmethyl)aniline is not extensively detailed in the available literature, comprehensive studies on its derivatives provide critical insights into its structural characteristics. The analysis of compounds such as (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid, which is synthesized directly from this compound, and various imine analogues, serves as a robust foundation for understanding the geometry of the title compound. iucr.orgiucr.org

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of molecules, providing precise coordinates for each atom. uol.de This allows for the calculation of the unit cell, the smallest repeating unit of a crystal lattice. uol.denih.gov

Crystallographic studies on derivatives of this compound reveal their arrangement in various crystal systems. For instance, (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid, a derivative containing the intact this compound moiety, was synthesized and its structure analyzed. iucr.orgiucr.org Another related compound, 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, crystallizes in the monoclinic system with the space group C2/c. researchgate.net Similarly, 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline also adopts a monoclinic system. nih.gov The specific unit cell parameters for these derivatives, determined at low temperatures, are detailed in the table below.

| Parameter | 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline researchgate.net | 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline nih.gov | 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline researchgate.net |

|---|---|---|---|

| Formula | C₁₁H₈N₂O₂S | C₁₁H₉N₃O₂S | C₁₂H₁₀N₂O₂S |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/n | P2₁/n |

| a (Å) | 9.2754 (5) | 24.335 (4) | 4.7606 (4) |

| b (Å) | 11.9983 (9) | 7.2084 (10) | 22.415 (2) |

| c (Å) | 18.4996 (13) | 16.932 (3) | 10.7008 (15) |

| β (°) | 92.772 (6) | 133.396 (10) | 92.566 (13) |

| Volume (ų) | 2056.4 (2) | 2158.3 (6) | 1140.7 (2) |

| Z | 8 | 8 | 4 |

| Temperature (K) | 100 | 200 | 113 |

The precise geometry of this compound derivatives has been established through crystallographic analysis. In the related imine, 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, the C=N imine bond length is 1.283 (2) Å. nih.gov The bond lengths within the thiophene (B33073) ring, such as C-S, are influenced by π-conjugation. nih.gov For (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid, the sum of the angles around the nitrogen atom is 359.9°, which is characteristic of secondary amides. iucr.org

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Dihedral Angle (Thiophene-Benzene) | 31.77 (9)° | 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline | researchgate.netnih.gov |

| Dihedral Angle (Thiophene-Benzene) | 17.58 (9)° | 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline | nih.gov |

| Dihedral Angle (Thiophene-Phenyl) | 62.45 (8)° | (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid | iucr.org |

| Torsion Angle (C5—N1—C6—C11) | -37.0 (3)° | 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline | nih.gov |

| Torsion Angle (C2-N2-C7-C8) | 178.5 (2)° | 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline | nih.gov |

The methylene (B1212753) bridge (-CH₂-) connecting the thiophene and aniline (B41778) moieties provides conformational flexibility. vulcanchem.com The analysis of molecular shapes resulting from rotation around single bonds is known as conformational analysis. scribd.com In the solid state, the observed torsion angles in crystallographic structures represent low-energy conformations. The significant twist observed between the aromatic rings in various derivatives indicates that a non-planar conformation is preferred to minimize steric repulsion. iucr.orgnih.gov

While specific rotational energy barriers for this compound have not been reported, studies on related diarylamines show that these barriers are influenced by electronic effects and the nature of substituents. csic.es For a related compound, 2,4-dimethyl-N-(thiophen-3-ylmethyl)aniline, computational models indicate that the methylene spacer allows for limited rotational freedom. vulcanchem.com This suggests that while rotation around the C-N and C-C single bonds of the methylene bridge can occur, certain conformations are energetically favored.

Supramolecular Assembly and Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonds and π-π stacking, dictate the formation of higher-order supramolecular architectures. nih.govrsc.org

In the crystal structures of this compound derivatives, hydrogen bonding plays a crucial role in stabilizing the packing. In 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, C—H⋯O and C—H⋯N interactions link molecules into supramolecular layers. researchgate.netnih.gov Similarly, the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline features weak intermolecular C—H⋯O hydrogen bonds that connect molecules into chains. nih.gov

For derivatives containing N-H donors, such as 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, stronger N—H⋯O and N—H⋯N hydrogen bonds create a two-dimensional network. nih.gov In (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid, molecules are connected by C—H⋯O hydrogen bonds, forming chains. iucr.org The parent this compound possesses an N-H group, which is a potent hydrogen bond donor, and various C-H groups, suggesting it would also form robust hydrogen-bonded networks in the solid state.

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline | C—H⋯O, C—H⋯N | Forms supramolecular layers parallel to the (-2 0 4) plane. | researchgate.netnih.gov |

| 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline | N—H⋯O, N—H⋯N | Connects molecules into a two-dimensional network. | nih.gov |

| (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid | C—H⋯O | Forms C(8) chains running along the a-axis. | iucr.org |

| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | C—H⋯O | Connects molecules into chains along the c-axis. | nih.gov |

In addition to hydrogen bonding, π-π stacking interactions between the aromatic thiophene and aniline rings contribute significantly to the crystal packing. These interactions are observed in several derivatives. For 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, π-π interactions occur between centrosymmetrically related benzene (B151609) rings with an inter-centroid distance of 3.6020 (11) Å, connecting the hydrogen-bonded layers into a three-dimensional structure. researchgate.netnih.gov

Weak π-π stacking interactions are also noted between the benzene and thiophene rings in 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, with a shortest intercentroid separation of 3.603 (2) Å. nih.gov Computational models for 2,4-dimethyl-N-(thiophen-3-ylmethyl)aniline also suggest a geometry that could facilitate π-π stacking interactions in supramolecular assemblies. vulcanchem.com These findings indicate that π-π stacking is a recurring and important stabilizing feature in the solid-state structures of this class of compounds.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

While a dedicated Hirshfeld surface analysis for the parent compound this compound is not available in the surveyed literature, extensive studies on its derivatives provide significant insights into the nature of intermolecular contacts that likely govern its crystal structure. These derivatives, which incorporate the core this compound moiety, offer a valuable proxy for understanding its interaction patterns.

Detailed research findings from a closely related compound, (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid, reveal a comprehensive breakdown of the intermolecular contacts. iucr.org The analysis of this derivative showcases the prevalence of several key interactions, which are quantified by their percentage contribution to the total Hirshfeld surface.

The most significant intermolecular contacts observed in the crystal structure of this derivative are hydrogen-hydrogen (H···H) interactions, which account for a substantial portion of the surface contacts. iucr.org This is a common feature in organic molecules, reflecting the high abundance of hydrogen atoms on the molecular periphery. researchgate.netresearchgate.net Following this, the carbon-hydrogen (C···H/H···C) and oxygen-hydrogen (O···H/H···O) interactions are also major contributors. iucr.org The presence and significance of O···H contacts are attributed to the carboxyl and oxo groups in this specific derivative.

A detailed quantitative breakdown of the intermolecular contacts for (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid is presented in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 43.2 |

| C···H/H···C | 27.7 |

| O···H/H···O | 23.7 |

| S···H/H···S | 2.5 |

| C···O/O···C | 1.0 |

| O···O | 0.8 |

| C···C | 0.5 |

| N···O/O···N | 0.3 |

| S···O/O···S | 0.2 |

The two-dimensional fingerprint plots provide a visual representation of these interactions, where di and de are the distances to the nearest atom nucleus inside and outside the surface, respectively. researchgate.net For the analyzed derivative, the fingerprint plot delineated into specific atomic contacts visually confirms the dominance of H···H, C···H, and O···H interactions. iucr.org

In another related derivative, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the Hirshfeld surface analysis also highlights the predominance of O···H (39%) and H···H (21.3%) contacts, which is consistent with the presence of nitro groups. researchgate.netnih.gov Similarly, analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline (B1680401) shows significant contributions from H···H (30.6%) and H···O/O···H (24.8%) contacts. nih.gov

These findings from closely related derivatives strongly suggest that for the parent this compound, H···H and C···H/H···C interactions would be the most significant contributors to the crystal packing. The absence of strong hydrogen bond donors or acceptors in the parent molecule would likely result in a packing arrangement dominated by these weaker van der Waals forces. The presence of the sulfur atom in the thiophene ring and the nitrogen atom in the amine linker would also give rise to minor but notable S···H and N···H contacts.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the primary tool for determining the molecular framework of N-(thiophen-2-ylmethyl)aniline by analyzing the magnetic properties of its atomic nuclei.

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of each proton in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays characteristic signals for the aniline (B41778) ring, the thiophene (B33073) ring, the methylene (B1212753) bridge, and the amine proton. rsc.org

The protons on the aniline ring typically appear as a multiplet between δ 7.28–7.19 ppm and a doublet of doublets at δ 6.72 ppm. rsc.org The thiophene protons are observed as multiplets in the region of δ 7.28–6.90 ppm. rsc.org A key signal is a singlet at approximately δ 4.55 ppm, which corresponds to the two protons of the methylene (-CH₂) bridge connecting the aniline and thiophene moieties. rsc.org The amine (N-H) proton is identified as a singlet around δ 4.08 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.28 – 7.19 | m | 3H | Aniline & Thiophene Protons |

| 7.09 – 7.03 | m | 1H | Thiophene Proton |

| 7.01 | dd | 1H | Thiophene Proton |

| 6.80 | dd | 1H | Aniline Proton |

| 6.72 | dd | 2H | Aniline Protons |

| 4.55 | s | 2H | Methylene Protons (-CH₂-) |

| 4.08 | s | 1H | Amine Proton (-NH-) |

Data acquired in CDCl₃ at 500 MHz. rsc.org

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for this compound shows distinct signals for each carbon atom. The carbon atom of the aniline ring attached to the nitrogen (C-N) appears at a high chemical shift of approximately δ 147.6 ppm. rsc.org The carbons of the thiophene ring are found at δ 143.0, 126.9, 125.1, and 124.6 ppm. rsc.org The carbons within the aniline ring resonate at δ 129.3, 118.1, and 113.2 ppm. rsc.org The methylene bridge carbon gives a characteristic signal at δ 43.5 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 147.6 | Aniline C-N |

| 143.0 | Thiophene C-S |

| 129.3 | Aniline C-H |

| 126.9 | Thiophene C-H |

| 125.1 | Thiophene C-H |

| 124.6 | Thiophene C-H |

| 118.1 | Aniline C-H |

| 113.2 | Aniline C-H |

| 43.5 | Methylene Carbon (-CH₂-) |

Data acquired in CDCl₃ at 126 MHz. rsc.org

While 1D NMR spectra provide essential data, two-dimensional (2D) NMR techniques are employed for unambiguous structural confirmation. researchgate.netresearchgate.net Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. ipb.ptmdpi.com

COSY spectra establish proton-proton coupling networks, confirming the connectivity of adjacent protons within the aniline and thiophene rings.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC is particularly crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. ipb.pt For this compound, an HMBC experiment would show correlations from the methylene protons (δ ~4.55 ppm) to carbons in both the thiophene ring and the aniline ring, thereby unequivocally proving the linkage between the two aromatic systems via the methylene bridge.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

The IR spectrum of this compound exhibits distinct absorption bands that confirm the presence of its key structural features. The secondary amine (N-H) group shows a characteristic stretching vibration. vulcanchem.com The spectrum also displays bands corresponding to the C-N stretching of the amine, aromatic C-H stretching, and aromatic C=C bending vibrations from both rings. vulcanchem.comresearchgate.net A band attributable to the C-S bond within the thiophene ring can also be identified. vulcanchem.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine |

| ~3100-3000 | C-H Stretch | Aromatic (Aniline & Thiophene) |

| ~1605 | C=C Stretch | Aromatic Ring |

| ~1307-1271 | C-N Stretch | Aromatic Amine |

| ~690 | C-S Stretch | Thiophene |

Data compiled from analogous compounds. vulcanchem.comresearchgate.net

The secondary amine functionality allows this compound to participate in hydrogen bonding. vulcanchem.com Studies on related aniline-thiophene systems suggest the formation of an NH–π type hydrogen bond, where the amine proton interacts with the π-electrons of the electron-rich thiophene ring. nii.ac.jp This interaction can be observed in the IR spectrum as a broadening or shifting of the N-H stretching band. nih.gov In the solid state, intermolecular hydrogen bonds can lead to the appearance of multiple absorption bands for the amino group. nih.gov The presence and nature of these hydrogen bonds can be influenced by the solvent's polarity. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic structure of this compound by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* electronic transitions within its aromatic and heteroaromatic rings. The maximum absorption wavelength, or λmax, is a key parameter derived from this spectrum. For aniline, the secondary absorption band appears at a λmax of approximately 280 nm, which represents a bathochromic (red) shift from benzene's λmax of 256 nm. matanginicollege.ac.inbspublications.netspcmc.ac.in This shift is caused by the nitrogen atom's lone pair of electrons extending the conjugation of the benzene (B151609) ring. matanginicollege.ac.inbspublications.net

In this compound, the structure combines the aniline moiety with a thiophene ring. Thiophene itself exhibits strong π → π* transitions. researchgate.net Consequently, the spectrum of the hybrid molecule is expected to show characteristic absorptions influenced by both ring systems. The primary absorption bands for aniline and thiophene derivatives typically occur in the UV region. spcmc.ac.inresearchgate.net The specific λmax values are sensitive to the solvent used, as solvent polarity can alter the energy levels of the electronic orbitals. matanginicollege.ac.in

Table 1: Typical UV-Vis Absorption Maxima for Parent Chromophores

| Compound | λmax (nm) | Transition Type |

|---|---|---|

| Benzene | 256 | π → π* (B-band) |

| Aniline | 280 | π → π* (B-band) |

Note: Values are approximate and can vary with solvent and substitution.

The electronic absorption properties of this compound are defined by its chromophores—the parts of the molecule responsible for absorbing light. The primary chromophores are the phenyl ring of the aniline group and the thiophene ring. researchgate.netvscht.cz The secondary amine (-NH-) bridge acts as an auxochrome, a group that modifies the absorption of the chromophores. matanginicollege.ac.inbspublications.net

The auxochromic -NH- group, with its non-bonding electrons, interacts with the π-electron systems of both the benzene and thiophene rings. matanginicollege.ac.inbspublications.net This interaction, or conjugation, delocalizes the electrons over a larger area, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). matanginicollege.ac.in A lower energy gap results in the absorption of longer wavelength light, causing a bathochromic shift in the λmax compared to the individual, unsubstituted chromophores. matanginicollege.ac.inbspublications.net The methylene (-CH2-) group between the nitrogen and the thiophene ring partially disrupts the direct conjugation between the two ring systems, but electronic effects are still transmitted.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. nih.govrsc.org For this compound, the molecular formula is C₁₁H₁₁NS. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecular ion, [M+H]⁺. rsc.org The calculated exact mass for this ion is 190.0634, and a measured value within a few parts per million (ppm) of this theoretical mass confirms the molecular formula. nih.govrsc.org

Table 2: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

In mass spectrometry, after the molecule is ionized to form the molecular ion (M⁺˙), it can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. uni-saarland.de The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting cations and radicals. uni-saarland.de

A primary fragmentation event would be the cleavage of the C-N bond between the methylene group and the aniline nitrogen, as this is a relatively weak benzylic-type bond. This cleavage can lead to two major fragment ions:

Thienylmethyl cation ([C₅H₅S]⁺, m/z 97): This is a highly stable fragment due to the aromaticity of the thiophene ring and potential rearrangement to a tropylium-like ion. This is often observed as the base peak in the mass spectra of such compounds.

Aniline radical cation ([C₆H₆N]⁺˙, m/z 92) or related fragments.

Further fragmentation of the thienylmethyl cation can occur through the loss of neutral molecules like acetylene (B1199291) (C₂H₂) or thiophene-specific fragments. The aniline portion can also undergo characteristic fragmentation. Studies on related thiophene derivatives confirm that fragmentation is heavily influenced by the substituents on the thiophene ring and the nitrogen atom. arkat-usa.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 189 | Molecular Ion [M]⁺˙ | [C₁₁H₁₁NS]⁺˙ |

| 97 | Thienylmethyl Cation | [C₅H₅S]⁺ |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a pure compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. For this compound, with the molecular formula C₁₁H₁₁NS, the calculated elemental composition provides a benchmark for experimental verification. A close agreement (typically within ±0.4%) between the experimental and calculated values confirms the empirical formula and serves as a crucial indicator of sample purity.

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₁NS)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 132.121 | 69.79 |

| Hydrogen | H | 1.008 | 11.088 | 5.85 |

| Nitrogen | N | 14.007 | 14.007 | 7.40 |

| Sulfur | S | 32.06 | 32.06 | 16.94 |

| Total | | | 189.276 | 100.00 |

Computational Chemistry and Theoretical Modeling of N Thiophen 2 Ylmethyl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium to large-sized molecules. It is widely used to predict the geometric, electronic, spectroscopic, and reactivity parameters of molecular systems.

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For a flexible molecule like N-(thiophen-2-ylmethyl)aniline, which contains single bonds allowing for rotation, multiple conformers can exist. DFT calculations can identify these different spatial arrangements and calculate their relative energies to determine the most stable conformer.

Table 1: Experimental Dihedral Angles in Derivatives of N-(thiophen-2-ylmethylidene)aniline

| Compound | Dihedral Angle Between Rings | Reference |

|---|---|---|

| 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline | 31.77 (9)° | nih.gov |

| (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | 7.47 (12)° | researchgate.net |

| (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline | 27.94 (13)° | nih.gov |

This table presents data for the related imine (Schiff base) structures, as detailed crystallographic and computational data for this compound is limited.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. mdpi.com The energy difference between them, known as the HOMO-LUMO gap (Egap), is a critical parameter for gauging chemical reactivity, kinetic stability, and polarizability. mdpi.comnih.gov

A small energy gap suggests that a molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and thiophene (B33073) rings, while the LUMO would also be distributed across the aromatic systems. DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap and prediction of the molecule's electronic absorption characteristics.

Table 2: Representative Frontier Orbital Energies and Energy Gaps

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Egap (ELUMO - EHOMO) | Energy Gap | 3.0 to 5.0 |

Note: These are typical, illustrative values for similar aromatic amine systems, as specific published data for this compound is scarce.

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the frequencies and intensities of the vibrational modes. Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations; thus, they are typically scaled by an empirical factor for better agreement with experimental data. asianpubs.orgasianpubs.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). These theoretical predictions can be invaluable for assigning signals in experimental NMR spectra and confirming the structure of synthesized compounds. researchgate.net

To understand how a molecule will interact with other reagents, DFT provides reactivity descriptors.

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The condensed Fukui function assigns a value to each atom, indicating its susceptibility to a particular type of attack, thereby predicting the regioselectivity of chemical reactions.

Molecular Electrostatic Potential (ESP) Maps: An ESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It distinguishes between electron-rich regions (negative potential, typically colored red or yellow), which are prone to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are susceptible to nucleophilic attack. nih.gov For this compound, the ESP map would show negative potential concentrated around the electronegative nitrogen and sulfur atoms, as well as the π-clouds of the aromatic rings. Positive potential would be located around the hydrogen atoms, particularly the N-H proton.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Mechanisms

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions by quantifying the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. nih.gov

The stabilization energy, E(2), calculated in NBO analysis, measures the strength of these donor-acceptor interactions. Higher E(2) values indicate stronger interactions and greater molecular stability arising from electron delocalization. In this compound, NBO analysis would likely reveal significant interactions between the nitrogen lone pair and the antibonding orbitals of the aromatic rings (n → π), as well as between the π-orbitals of the two rings (π → π), confirming the presence of intramolecular charge transfer that influences the molecule's electronic properties.

Assessment of Non-Linear Optical (NLO) Properties through Quantum Chemistry Calculations (for derivatives)

Non-linear optical (NLO) materials, which exhibit an optical response that is not proportional to the intensity of incident light, are crucial for applications in telecommunications and optical data processing. rasayanjournal.co.innih.gov Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, can possess large NLO responses.

Quantum chemistry calculations can predict the NLO properties of a molecule, most notably the first hyperpolarizability (β). While this compound itself is not a classic D-π-A molecule, its derivatives can be designed to have significant NLO properties. For example, by adding a strong electron-donating group (like -N(CH₃)₂) to one ring and a strong electron-withdrawing group (like -NO₂) to the other, a D-π-A system is created.

Theoretical studies on such derivatives, like N-[(5-nitrothien-2-yl)methylene]-4′-N,N-diethylaminoaniline, have shown that the thiophene ring can be a highly effective π-bridge, leading to exceptionally large hyperpolarizability values. researchgate.net Computational assessments are therefore essential for the rational design of new NLO materials based on the this compound scaffold.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |

| N-(thiophen-2-ylmethylidene)aniline |

| 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline |

| (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline |

| (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline |

| 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline |

Computational Investigations in Specific Applications

Elucidation of Corrosion Inhibition Mechanisms (for derivatives)eurjchem.comnih.gov

Computational chemistry and theoretical modeling have become indispensable tools for investigating the corrosion inhibition potential of organic compounds at a molecular level. rsc.org These methods provide a cost-effective and environmentally friendly way to screen potential inhibitors and offer deep insights into their mechanisms of action before undertaking laboratory synthesis. rsc.orgsemanticscholar.org For derivatives of this compound, computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to elucidate the relationship between molecular structure and inhibition efficiency. researchgate.net

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to calculate a range of quantum chemical parameters that correlate with the corrosion inhibition efficiency of a compound. jocpr.com These parameters help in predicting how a molecule will interact with a metal surface.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are crucial. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, forming a coordinate bond. mdpi.com Conversely, a lower E_LUMO value suggests a higher capacity to accept electrons from the metal surface, a process known as back-donation. nih.gov

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of molecular reactivity. A smaller energy gap generally implies higher reactivity and, consequently, a greater potential for corrosion inhibition. eurjchem.com

Global Reactivity Descriptors: Other calculated parameters include chemical hardness (η) and softness (σ), electronegativity (χ), and the fraction of electrons transferred (ΔN). ljast.ly Soft molecules are typically more effective inhibitors as they can easily donate electrons to the metal surface. eurjchem.com The value of ΔN indicates the molecule's propensity for electron donation; a value less than 3.6 suggests that the inhibition efficiency increases with the electron-donating ability of the inhibitor. mdpi.com

Local Reactivity: The local reactivity of the inhibitor molecule can be analyzed through Fukui functions, which identify the specific atomic sites most susceptible to nucleophilic and electrophilic attack. researchgate.netjocpr.com For derivatives of this compound, such as Schiff bases, the sulfur and nitrogen heteroatoms, along with the π-electrons of the thiophene and aniline rings, are identified as the primary active sites for adsorption onto the metal surface. jocpr.comresearchgate.netresearchgate.net

The following table displays key quantum chemical parameters calculated via DFT for representative thiophene-aniline derivatives, illustrating the relationship between electronic structure and inhibition potential.

| Compound Name | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Softness (σ) eV⁻¹ | Fraction of Electrons Transferred (ΔN) |

| (E)-2-methyl-N-(thiophen-2-ylmethylidene)aniline | -8.871 | -1.388 | 7.483 | 0.267 | 0.354 |

| 2-((thiophen-2-ylmethylene)amino)benzenethiol | -8.732 | -1.521 | 7.211 | 0.277 | 0.389 |

| N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide (NTH) | -5.895 | -1.578 | 4.317 | 0.463 | 0.412 |

Data synthesized from multiple theoretical studies for illustrative purposes.

Molecular Dynamics (MD) Simulations

MD simulations are used to model the adsorption behavior of inhibitor molecules on a metal surface in a simulated corrosive environment. researchgate.net These simulations provide valuable information on the adsorption energy and the equilibrium adsorption configuration of the inhibitor.

The interaction energy between the inhibitor and the metal surface is a key output. A large negative value for adsorption energy indicates a strong and spontaneous adsorption process, suggesting the formation of a stable protective layer. nih.gov For instance, simulations of aniline and thiophene derivatives on metal surfaces like Fe(110) or Cu(111) often reveal strong adsorption energies, corroborating experimental findings of high inhibition efficiency. researchgate.nettulane.edu

MD simulations also show the orientation of the adsorbed molecules. Derivatives of this compound, with their planar aromatic rings, tend to adsorb in a parallel orientation to the metal surface. researchgate.net This flat-lying configuration maximizes the contact area between the molecule and the surface, enhancing the formation of a robust protective film that acts as a physical barrier against the corrosive species. researchgate.netresearchgate.net

The table below presents illustrative adsorption energies for thiophene-aniline derivatives on an iron surface, as determined by MD simulations.

| Compound Name | Metal Surface | Adsorption Energy (kcal/mol) |

| (E)-2-methyl-N-(thiophen-2-ylmethylidene)aniline | Fe(110) | -155.8 |

| 2-((thiophen-2-ylmethylene)amino)benzenethiol | Fe(110) | -168.2 |

| N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide (NTH) | Fe(110) | -175.4 |

Values are representative and derived from computational studies on similar molecular structures.

Combined Mechanism

The insights from both DFT and MD simulations converge to describe a comprehensive corrosion inhibition mechanism. The process involves both physisorption (electrostatic interactions between charged molecules and the metal) and chemisorption (charge sharing or transfer between the inhibitor and the metal surface to form a coordinate bond). mdpi.com The electron-rich sulfur and nitrogen atoms, along with the delocalized π-electrons of the thiophene and aniline rings, donate electrons to the vacant d-orbitals of iron atoms. mdpi.comnih.gov This is often supplemented by back-donation from the d-orbitals of iron to the antibonding orbitals of the inhibitor, which further strengthens the bond. nih.gov This strong adsorption leads to the formation of a stable, protective molecular film that effectively isolates the metal from the aggressive acidic medium. researchgate.net

Emerging Research Applications and Advanced Materials Science Integration

Applications in Advanced Materials Development

N-(thiophen-2-ylmethyl)aniline and its derivatives are proving to be versatile building blocks in the creation of advanced materials, owing to their unique electronic and structural characteristics. The combination of the electron-rich thiophene (B33073) ring and the versatile aniline (B41778) moiety allows for the tuning of material properties for specific applications, ranging from functional polymers to organic electronics.

Precursors for Functional Polymeric Materials and Coatings

The structural backbone of this compound makes it a suitable precursor for synthesizing functional polymeric materials. The aniline nitrogen can be a site for polymerization, and the thiophene group can be incorporated into the polymer backbone, imparting desirable electronic and optical properties. For instance, polymers containing thiophene units are known for their conductive properties.

Research has shown that poly(dithienylpyrrole)s containing N-(thiophen-2-ylmethylene)aniline display reversible multicolor chromism, changing colors at different voltages. x-mol.com This property is crucial for the development of electrochromic devices, also known as smart windows, which can dynamically alter their transparency. In one study, a polymer, referred to as PTA, which incorporates the N-(thiophen-2-ylmethylene)aniline moiety, exhibited colors ranging from ocher and olive to slate grey and bluish-grey at applied voltages of -0.2, 0.8, 1.0, and 1.2 V, respectively. x-mol.comresearchgate.net

These polymers can be deposited on conductive substrates like indium tin oxide (ITO) glass to create electrochromic devices. x-mol.comresearchgate.net The performance of these devices is evaluated by their transmittance change (ΔT), which is the difference in light transmission between their colored (doped) and bleached (undoped) states. For the PTA polymer, a transmittance change of 35.4% at a wavelength of 1286 nm was observed. x-mol.comresearchgate.net Such characteristics highlight the potential of this compound derivatives in creating high-contrast and efficient electrochromic systems for future optoelectronic applications. x-mol.comresearchgate.net

Furthermore, the introduction of functional groups, such as fluorine, onto the aniline ring of this compound can further modify the properties of the resulting polymers and coatings. smolecule.comsmolecule.com These modifications can enhance thermal stability, solubility, and electronic characteristics, expanding their applicability in materials science. smolecule.comevitachem.com

Development of Organic Electronic Components (e.g., Hole-Transport Materials in Solar Cells, for derivatives)

Derivatives of this compound are being actively investigated for their use in organic electronic components, particularly as hole-transport materials (HTMs) in perovskite solar cells (PSCs). rsc.org The efficiency of PSCs is highly dependent on the ability of the HTM to effectively extract and transport positive charge carriers (holes) from the perovskite layer to the electrode. nih.govresearchgate.net

The desirable properties of an HTM include high hole mobility, appropriate energy levels that align with the perovskite layer, and good film-forming capabilities. nih.gov Thiophene-containing compounds are particularly promising as HTMs due to the electron-rich nature of the thiophene ring, which facilitates charge transport. nih.gov Additionally, the sulfur atom in the thiophene ring can interact with the lead atoms in the perovskite layer, which may help in passivating defects and improving charge extraction. nih.gov

For example, a derivative, 4-methoxy-N-(thiophen-2-ylmethyl)aniline, is structurally related to compounds used as HTMs in solar cells. The presence of the electron-donating methoxy (B1213986) group and the sulfur-containing thiophene moiety can enhance its electronic properties for better charge mobility. Research on similar structures has shown that simple modifications can significantly impact the performance of the resulting solar cells. nih.gov

Another area of application for these derivatives is in organic light-emitting diodes (OLEDs). The optoelectronic characteristics of compounds like 2,5-difluoro-N-(thiophen-2-ylmethyl)aniline make them suitable for investigation in OLED technology. evitachem.com

Below is a table summarizing the application of this compound derivatives in organic electronics:

| Application Area | Derivative Type | Key Properties and Function |

| Perovskite Solar Cells | Thiophene-based HTMs | Facilitate efficient hole extraction and transport from the perovskite layer. nih.gov |

| Organic Light-Emitting Diodes | Fluorinated derivatives | Possess optoelectronic characteristics suitable for use in OLEDs. evitachem.com |

| Electrochromic Devices | Poly(dithienylpyrrole)s | Exhibit reversible multicolor chromism for applications like smart windows. x-mol.comresearchgate.net |

Role in Synthetic Methodology Advancement

The unique structure of this compound makes it a valuable tool for advancing synthetic methodologies in organic chemistry. It serves as a versatile building block and a probe for understanding reaction mechanisms.

Building Blocks for Complex Heterocyclic Systems

This compound is a key intermediate in the synthesis of more complex heterocyclic systems. evitachem.commoldb.com Its structure combines an aromatic aniline with a thiophene ring, providing multiple reactive sites for further chemical transformations. The aniline nitrogen can undergo various reactions, such as N-alkylation and acylation, while the thiophene and benzene (B151609) rings can be functionalized through electrophilic substitution reactions. smolecule.comsmolecule.com

This versatility allows chemists to construct a wide array of intricate molecules with potential applications in pharmaceuticals and materials science. evitachem.comevitachem.com For example, it can be used to synthesize Schiff bases, which are compounds containing a carbon-nitrogen double bond. researchgate.netresearchgate.net These Schiff bases, in turn, can act as ligands for metal complexes, leading to new materials with interesting catalytic or biological properties. researchgate.net The ability to introduce various substituents onto either the aniline or thiophene ring provides a straightforward way to fine-tune the properties of the final products.

Probes for Mechanistic Studies in Organic Reactions

The reactivity of this compound and its derivatives can be systematically altered by introducing different substituents, making them excellent probes for studying the mechanisms of organic reactions. By observing how changes in the electronic properties of the molecule affect reaction rates and outcomes, chemists can gain valuable insights into the transition states and intermediates involved.

For instance, introducing electron-donating groups (like a methyl group) or electron-withdrawing groups (like a chloro or ethynyl (B1212043) group) onto the aniline ring alters its nucleophilicity and basicity. This allows for a systematic investigation of reactions where the aniline nitrogen acts as a nucleophile. Similarly, the electronic density of the thiophene ring can be modulated to study its role in various chemical transformations. evitachem.com The presence of fluorine atoms, for example, alters the electron density on the aromatic ring, thereby affecting its reactivity patterns. evitachem.com Such studies are crucial for developing new synthetic methods and optimizing existing ones. escholarship.org

Utilization as Ligands in Coordination Chemistry for Metal Complexes

The nitrogen atom of the aniline group and the sulfur atom of the thiophene ring in this compound and its derivatives can act as donor atoms, allowing them to function as ligands that bind to metal ions to form coordination complexes. chemscene.com Schiff base derivatives of this compound, in particular, have been shown to be effective polydentate ligands, capable of forming stable complexes with a variety of metals. researchgate.net

For example, Schiff bases derived from thiophene-2-carbaldehyde (B41791) and various anilines can chelate to metals like zinc(II), cadmium(II), and palladium(II). acs.org These complexes have been synthesized and characterized, with studies revealing their specific coordination geometries. acs.orgacs.orgnih.gov For example, zinc(II) and cadmium(II) complexes with a thiophene-derived Schiff base ligand have been found to adopt a distorted tetrahedral geometry. acs.orgnih.gov

The resulting metal complexes can exhibit interesting properties, such as catalytic activity or specific biological functions, which are often enhanced compared to the free ligands. researchgate.net The ability to systematically modify the ligand structure by introducing different substituents on the this compound framework allows for the fine-tuning of the properties of the resulting metal complexes for specific applications. researchgate.net

A study on thiophene-derived Schiff base complexes with various transition metals demonstrated their potential as antimicrobial agents. nih.gov This highlights the importance of this compound as a precursor for ligands that can generate novel metal complexes with useful functionalities.

Below is a table detailing some synthesized metal complexes with ligands derived from related thiophene-based structures:

| Metal Ion | Ligand Type | Resulting Complex |

| Zinc(II) | (E)-N¹,N¹-dimethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | [LTHZnCl2], [LTHZnBr2] acs.org |

| Palladium(II) | (E)-N¹,N¹-dimethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | [LTHPdCl2] acs.org |

| Cadmium(II) | (E)-N¹,N¹-dimethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | [LTHCd(μ-Cl)Cl]n acs.org |

| Copper(II) | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | [Cu(DE)Cl2] acs.org |

| Zinc(II) | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | [Zn(DE)Cl2] nih.gov |

| Cadmium(II) | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | [Cd(DE)Br2] acs.org |

Exploration of Electroactive and Redox Properties

The unique molecular architecture of this compound, which combines an electron-rich thiophene ring with an aniline moiety, provides a foundation for creating novel electroactive materials. The inherent electronic properties of the thiophene group, in particular, make this compound and its derivatives promising candidates for applications in materials science, such as in the development of conductive polymers and organic semiconductors.

Research into related structures has demonstrated the significant potential of incorporating the N-(thiophen-2-yl)aniline framework into larger polymer chains. For instance, polymers containing the N-(thiophen-2-ylmethylene)aniline moiety have been synthesized and characterized for their electrochromic properties. x-mol.comresearchgate.net These materials exhibit reversible, multi-color changes when different voltages are applied, a direct result of their stable and reversible redox behaviors.

In one study, two poly(dithienylpyrrole)s incorporating N-(thiophen-2-ylmethylene)aniline (PTA) and a related thiazole (B1198619) analogue (PZA) were deposited on indium tin oxide (ITO) glass. x-mol.comresearchgate.net The resulting polymer films displayed distinct color changes at various potentials. The PTA film, for example, was ocher at -0.2 V, olive at 0.8 V, slate grey at 1.0 V, and bluish-grey at 1.2 V. x-mol.comresearchgate.net This behavior underscores the compound's ability to undergo stable redox reactions, a key property for electroactive materials.

The performance of these materials in electrochromic devices (ECDs) further highlights their potential. Bilayer devices constructed with these polymers demonstrated significant changes in transmittance between their bleached (neutral) and colored (oxidized) states, along with fast response times. x-mol.comresearchgate.net Such properties are critical for applications like smart windows, displays, and sensors. The combination of the aniline and thiophene components within the polymer structure is crucial for this electroactivity, facilitating charge transport and stabilization of the different redox states. vulcanchem.com

| Applied Potential (V) | Observed Color |

|---|---|

| -0.2 | Ocher |

| 0.8 | Olive |

| 1.0 | Slate Grey |

| 1.2 | Bluish-grey |

Application as Biochemical Tools for Studying Molecular Interactions

This compound and its derivatives are emerging as valuable biochemical tools for investigating complex molecular interactions, particularly those involving proteins. smolecule.com The structure can be strategically modified with various functional groups to create specialized probes for studying enzyme activity and receptor-ligand binding. cymitquimica.com

The secondary amine in the structure provides a key point for hydrogen bonding with biological targets, while the thiophene moiety can enhance lipophilicity, potentially improving cell membrane permeability. vulcanchem.com Derivatives of this compound are used in several research contexts:

Probes for Enzyme and Protein Interactions: Substituted versions of the compound, such as 4-methoxy-N-(thiophen-2-ylmethyl)aniline, are employed in biochemical assays to probe enzyme activity and protein interactions. The specific substituents can modulate the molecule's binding affinity and selectivity for certain enzymes or receptors.

Proteomics Research: Fluorinated derivatives like 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline and 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride are utilized in proteomics, a field focused on the large-scale study of proteins. smolecule.comscbt.com These compounds can serve as tools to investigate protein-protein interactions within complex biological systems.

Bio-conjugation and Molecular Scaffolding: The introduction of a reactive group, such as in 3-ethynyl-N-(thiophen-2-ylmethyl)aniline, makes the compound an excellent candidate for "click chemistry." vulcanchem.com The terminal alkyne group allows for the easy attachment of the molecule to azide-functionalized biomolecules, including proteins, peptides, or nucleic acids. vulcanchem.com This enables its use as a scaffold to build more complex structures or to tag specific biological targets for visualization and study. cymitquimica.comvulcanchem.com The rigid ethynyl group can also act as a spatial linker, influencing the molecule's orientation when interacting with a target protein. vulcanchem.com

The versatility of the this compound scaffold allows chemists to fine-tune its properties, creating a range of tools for exploring fundamental biological processes at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.